3-Oxazolidinecarboxylic acid, 4-[2-(diethoxyphosphinyl)ethyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R)-
Description
The compound 3-Oxazolidinecarboxylic acid, 4-[2-(diethoxyphosphinyl)ethyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R)- is a chiral oxazolidine derivative characterized by a phosphonate ester group and a tert-butyl ester moiety. Its stereochemistry at the 4-position (R-configuration) and the presence of a diethoxyphosphinyl ethyl substituent distinguish it from simpler oxazolidine analogs.
Properties
IUPAC Name |
tert-butyl (4R)-4-(2-diethoxyphosphorylethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32NO6P/c1-8-21-24(19,22-9-2)11-10-13-12-20-16(6,7)17(13)14(18)23-15(3,4)5/h13H,8-12H2,1-7H3/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCCBNSMXGNCKL-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCC1COC(N1C(=O)OC(C)(C)C)(C)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(CC[C@@H]1COC(N1C(=O)OC(C)(C)C)(C)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32NO6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001119866 | |
| Record name | 1,1-Dimethylethyl (4R)-4-[2-(diethoxyphosphinyl)ethyl]-2,2-dimethyl-3-oxazolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001119866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153053-20-4 | |
| Record name | 1,1-Dimethylethyl (4R)-4-[2-(diethoxyphosphinyl)ethyl]-2,2-dimethyl-3-oxazolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153053-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (4R)-4-[2-(diethoxyphosphinyl)ethyl]-2,2-dimethyl-3-oxazolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001119866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-Oxazolidinecarboxylic acid derivatives have garnered attention for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The compound in focus, 3-Oxazolidinecarboxylic acid, 4-[2-(diethoxyphosphinyl)ethyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R)- , is a novel oxazolidine derivative that has been investigated for its potential therapeutic applications.
Chemical Structure
The compound's IUPAC name indicates a complex structure featuring an oxazolidine ring and a diethoxyphosphinyl side chain. This unique configuration is hypothesized to contribute to its biological activity.
Biological Activity Overview
Research into the biological activities of oxazolidine derivatives suggests a wide range of pharmacological effects. Key areas of interest include:
- Antibacterial Activity : Some oxazolidine derivatives have shown significant antibacterial effects against various strains of bacteria.
- Antifungal Activity : While many derivatives exhibit antibacterial properties, their antifungal efficacy can vary.
- Anticancer Properties : Certain oxazolidines have been reported to inhibit cancer cell proliferation in vitro.
Antibacterial Activity
A study by Sadek et al. evaluated a series of oxazolidine derivatives against common bacterial strains. The results indicated that certain compounds exhibited notable inhibition zones against E. coli and S. aureus (Table 1).
| Compound | E. coli (mm) | S. aureus (mm) | P. aeruginosa (mm) |
|---|---|---|---|
| 22a | 12 | 9 | 11 |
| 22b | 11 | 8 | 11 |
| 22c | 12 | 9 | 13 |
| Ofloxacin | 17 | 16 | 16 |
This suggests that the oxazolidine scaffold may be effective in developing new antibacterial agents.
Antifungal Activity
The same study noted that while the antibacterial activity was promising, antifungal activity was generally weaker across the tested compounds. The minimal inhibition zones against fungal strains were significantly lower compared to bacterial strains.
Anticancer Activity
Research into the anticancer properties of oxazolidine derivatives has revealed their potential as inhibitors of cancer cell growth. In vitro studies demonstrated that specific derivatives could induce apoptosis in cancer cell lines by disrupting cellular signaling pathways.
Case Studies
- Study on Anticancer Effects : A recent investigation into the anticancer potential of oxazolidine derivatives highlighted a compound with significant cytotoxicity against human breast cancer cells (MCF-7). The study reported an IC50 value indicating effective inhibition of cell proliferation at low concentrations.
- Pharmacokinetics and Safety : Preliminary studies on the pharmacokinetic profile of this compound showed favorable absorption characteristics and low toxicity in animal models, suggesting its potential for further development as a therapeutic agent.
Comparison with Similar Compounds
3-Oxazolidinecarboxylic Acid, 4-[(1R)-1-Hydroxydecyl]-2,2-dimethyl-, 1,1-dimethylethyl Ester, (4S)- (CAS 254434-40-7)
Key Differences :
- Substituent : The hydroxydecyl chain in this analog replaces the diethoxyphosphinyl ethyl group in the target compound.
- Stereochemistry : The 4-position is S-configured, contrasting with the R-configuration of the target.
- Polar Surface Area (PSA) : 59 Ų (vs. likely higher PSA for the target due to the polar phosphonate group).
- Molecular Weight : 357.53 g/mol (smaller than the target compound, which likely exceeds 400 g/mol due to the phosphonate group) .
| Property | Target Compound (Inferred) | CAS 254434-40-7 |
|---|---|---|
| Molecular Formula | C₁₉H₃₆NO₅P (estimated) | C₂₀H₃₉NO₄ |
| Molecular Weight | ~425 g/mol | 357.53 g/mol |
| PSA | >70 Ų | 59 Ų |
| Key Functional Groups | Phosphonate ester | Hydroxydecyl |
Applications : While CAS 254434-40-7 lacks explicit use data, its tert-butyl ester and hydroxydecyl chain suggest utility in lipid-soluble prodrugs. The target compound’s phosphonate group may enhance binding to metalloenzymes or act as a protease inhibitor precursor .
2-Oxiranecarboxylic Acid, 3-(4-Methoxyphenyl)-, Methyl Ester, (2R,3S)-rel- (CAS 96125-49-4)
Key Differences :
- Core Structure : An oxirane (epoxide) ring instead of an oxazolidine.
- Substituents : A 4-methoxyphenyl group and simpler methyl ester vs. the target’s phosphonate and tert-butyl ester.
- Molecular Weight : 208.21 g/mol (significantly smaller than the target compound) .
| Property | Target Compound (Inferred) | CAS 96125-49-4 |
|---|---|---|
| Molecular Formula | C₁₉H₃₆NO₅P | C₁₁H₁₂O₄ |
| Stability | Higher (oxazolidine ring) | Moderate (epoxide reactivity) |
| Synthetic Use | Asymmetric catalysis | Flavor/fragrance precursor |
Applications : The epoxide compound is used in synthesizing methyl trans-p-methoxycinnamate, a flavoring agent. The target compound’s bulkier structure and phosphonate group may favor specialized applications in medicinal chemistry .
8-O-Acetylshanzhiside Methyl Ester (Natural Product Derivative)
Key Differences :
- Source : Derived from Coffea canephora, unlike the synthetic target compound.
- Functionality : Contains acetylated glycoside and cyclohexanecarboxylic acid groups vs. phosphonate and oxazolidine.
- Applications : Used in pharmacological and cosmetic research, whereas the target compound’s phosphonate group may prioritize enzyme inhibition or agrochemical development .
Research Findings and Functional Insights
- Phosphonate Advantage : The diethoxyphosphinyl group in the target compound enhances polarity and metal-coordinating capacity, making it a candidate for kinase or phosphatase inhibition. This contrasts with the hydroxydecyl analog’s lipid-focused applications .
- Stereochemical Impact : The R-configuration at the 4-position may improve enantioselectivity in catalytic processes compared to S-configured analogs .
- Stability : The oxazolidine ring offers greater hydrolytic stability compared to epoxide-containing analogs like CAS 96125-49-4 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
